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An Application Note for the Synthesis of DL-Methioninol

Introduction
DL-Methioninol, the alcohol analog of the essential amino acid DL-methionine, is a valuable

chiral building block in organic synthesis. Its bifunctional nature, possessing both a primary

amine and a primary alcohol, makes it a versatile precursor for the synthesis of various

biologically active molecules, ligands for asymmetric catalysis, and pharmaceutical

intermediates. This application note provides a detailed, two-step experimental protocol for the

synthesis of DL-Methioninol from its readily available precursor, DL-Methionine.

The selected synthetic strategy involves an initial esterification of the carboxylic acid moiety of

DL-Methionine, followed by the reduction of the resulting ester to the corresponding primary

alcohol. This approach is widely adopted for the synthesis of amino alcohols as it circumvents

the challenges associated with the direct reduction of carboxylic acids, which requires harsher

conditions and can lead to side reactions. The esterification step effectively protects the

carboxylic acid and provides an intermediate that is readily reduced by common hydride

reagents. For the reduction step, Lithium Aluminum Hydride (LiAlH₄) is employed due to its

high reactivity and efficacy in reducing esters to primary alcohols.[1][2][3] This protocol is

designed to be robust and reproducible, providing a clear pathway for obtaining high-purity DL-
Methioninol.
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Step 1: Fischer Esterification

DL-Methionine is converted to DL-Methionine methyl ester hydrochloride using methanol and a

catalytic amount of acid.

Step 2: Ester Reduction

DL-Methionine methyl ester is reduced to DL-Methioninol using Lithium Aluminum Hydride

(LiAlH₄).

Reaction Mechanism: Ester Reduction
The reduction of the methyl ester to the primary alcohol proceeds via nucleophilic acyl

substitution, followed by a nucleophilic addition. The aluminum hydride anion ([AlH₄]⁻) acts as

a source of hydride ions (H⁻).

Nucleophilic Acyl Substitution: A hydride ion attacks the electrophilic carbonyl carbon of the

ester, breaking the π-bond and forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl π-bond and

eliminating the methoxide ion (⁻OCH₃) as a leaving group. This results in the formation of an

intermediate aldehyde.

Nucleophilic Addition: The newly formed aldehyde is more reactive than the starting ester

and is immediately attacked by a second hydride ion from another molecule of LiAlH₄.

Protonation (Work-up): The resulting aluminum alkoxide is hydrolyzed during the aqueous

work-up step to yield the final product, DL-Methioninol.
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Caption: Overall workflow for the two-step synthesis of DL-Methioninol.
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Materials and Apparatus
Reagents

Reagent Formula M.W. ( g/mol ) Purity Supplier

DL-Methionine C₅H₁₁NO₂S 149.21 ≥99% Sigma-Aldrich

Methanol

(Anhydrous)
CH₃OH 32.04 ≥99.8% Fisher Scientific

Sulfuric Acid H₂SO₄ 98.08 98% VWR

Diethyl Ether

(Anhydrous)
(C₂H₅)₂O 74.12 ≥99.7% Sigma-Aldrich

Lithium

Aluminum

Hydride (LAH)

LiAlH₄ 37.95 ≥95% Acros Organics

Tetrahydrofuran

(THF),

Anhydrous

C₄H₈O 72.11 ≥99.9% Sigma-Aldrich

Sodium

Hydroxide
NaOH 40.00 ≥98% EMD Millipore

Sodium Sulfate

(Anhydrous)
Na₂SO₄ 142.04 ≥99% Fisher Scientific

Deuterated

Chloroform

(CDCl₃)

CDCl₃ 120.38 99.8 atom % D
Cambridge

Isotope

Apparatus
Round-bottom flasks (500 mL, 1 L)

Reflux condenser

Magnetic stirrer and stir bars

Heating mantle
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Ice-water bath

Dropping funnel

Separatory funnel (1 L)

Rotary evaporator

Vacuum distillation setup

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Nitrogen gas line with bubbler

pH paper or pH meter

TLC plates (silica gel 60 F₂₅₄)

Experimental Protocol
Part A: Synthesis of DL-Methionine Methyl Ester
Hydrochloride
Causality: The carboxylic acid of methionine is converted to a methyl ester to prevent an acid-

base reaction with the LiAlH₄ reducing agent in the subsequent step. The ester is a more

suitable functional group for reduction to the primary alcohol.[4][5] Thionyl chloride (SOCl₂) in

methanol is an alternative, but the Fischer esterification with catalytic acid is a simpler and

effective method.

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add DL-Methionine (30.0 g, 0.201 mol).

Reagent Addition: Add 250 mL of anhydrous methanol to the flask. Stir the suspension.

Acid Catalyst: Carefully and slowly add concentrated sulfuric acid (3.0 mL) to the stirring

suspension. The addition is exothermic and should be done cautiously.
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Reaction: Heat the mixture to reflux using a heating mantle and maintain the reflux for 4-6

hours. The reaction can be monitored by TLC (Eluent: 10% Methanol in Dichloromethane)

until the starting material spot has disappeared.

Solvent Removal: After the reaction is complete, allow the mixture to cool to room

temperature. Remove the excess methanol using a rotary evaporator.

Isolation: The resulting white solid is the crude DL-Methionine methyl ester hydrochloride.

This can be used directly in the next step without further purification. A small sample can be

triturated with cold diethyl ether to obtain a purer solid for characterization if desired.

Part B: Reduction of DL-Methionine Methyl Ester to DL-
Methioninol
Causality: LiAlH₄ is a potent reducing agent capable of reducing esters to primary alcohols.[1]

[6] It is significantly more powerful than sodium borohydride (NaBH₄), which typically does not

reduce esters under mild conditions.[7] The reaction is performed in an anhydrous aprotic

solvent like THF to prevent the violent reaction of LiAlH₄ with protic solvents.

SAFETY NOTE: Lithium Aluminum Hydride reacts violently with water and protic solvents,

releasing flammable hydrogen gas. This procedure must be conducted in a well-ventilated

fume hood, under an inert atmosphere (nitrogen or argon), and using anhydrous solvents and

glassware.

Inert Atmosphere Setup: Assemble a 1 L three-necked round-bottom flask equipped with a

mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.

Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room

temperature.

LAH Suspension: Under a positive pressure of nitrogen, charge the flask with Lithium

Aluminum Hydride (15.3 g, 0.403 mol) and 400 mL of anhydrous THF.

Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

Substrate Addition: Dissolve the crude DL-Methionine methyl ester hydrochloride from Part A

in 150 mL of anhydrous THF. Transfer this solution to the dropping funnel.
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Slow Addition: Add the ester solution dropwise to the stirred LAH suspension over a period of

1-2 hours. The rate of addition should be controlled to maintain the internal temperature

below 10 °C and to manage the evolution of hydrogen gas.[8]

Reaction Completion: After the addition is complete, remove the ice bath and allow the

reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours

to ensure the reaction goes to completion.

Quenching (Work-up): Cool the reaction mixture back down to 0 °C in an ice-water bath.

CAUTION: The following quenching procedure is highly exothermic and generates hydrogen

gas. Quench the reaction by the slow, dropwise addition of the following, in order:

15 mL of water

15 mL of 15% (w/v) aqueous sodium hydroxide solution

45 mL of water This sequence (the "Fieser work-up") is designed to produce a granular,

easily filterable precipitate of aluminum salts.[8]

Filtration: Stir the resulting white suspension at room temperature for 30 minutes, then filter it

through a pad of Celite. Wash the filter cake thoroughly with THF (3 x 50 mL) and then with

diethyl ether (2 x 50 mL).

Product Isolation: Combine the organic filtrates in a separatory funnel. Dry the combined

organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent

using a rotary evaporator to yield the crude DL-Methioninol as a viscous oil.

Purification
The crude product can be purified by vacuum distillation to obtain pure DL-Methioninol.

Set up a vacuum distillation apparatus.

Transfer the crude oil to the distillation flask.

Distill under reduced pressure. DL-Methioninol typically distills at approximately 110-115 °C

at 1 mmHg.
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Collect the clear, colorless to pale yellow viscous liquid.

Characterization
The identity and purity of the synthesized DL-Methioninol can be confirmed by spectroscopic

methods.

¹H NMR (400 MHz, CDCl₃):

δ ≈ 3.65 (m, 2H, -CH₂OH)

δ ≈ 3.10 (m, 1H, -CH(NH₂)-)

δ ≈ 2.55 (t, 2H, -S-CH₂-)

δ ≈ 2.10 (s, 3H, -S-CH₃)

δ ≈ 1.85 (m, 2H, -CH₂-CH₂-CH-)

δ ≈ 1.70 (br s, 3H, -NH₂ and -OH)

¹³C NMR (100 MHz, CDCl₃):

δ ≈ 65.5 (-CH₂OH)

δ ≈ 54.0 (-CH(NH₂)-)

δ ≈ 35.0 (-CH₂-CH₂-CH-)

δ ≈ 31.5 (-S-CH₂-)

δ ≈ 15.5 (-S-CH₃)

FT-IR (neat, cm⁻¹):

3350-3200 (broad, O-H and N-H stretching)

2920, 2870 (C-H stretching)
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1580 (N-H bending)

1050 (C-O stretching)

Data Summary Table
Compound Amount Used Moles (mol) Molar Equiv.

Step A: Esterification

DL-Methionine 30.0 g 0.201 1.0

Methanol 250 mL - Solvent

H₂SO₄ 3.0 mL ~0.056 Catalytic

Step B: Reduction

DL-Methionine Methyl

Ester HCl
~37.3 g (crude) 0.201 1.0

Lithium Aluminum

Hydride
15.3 g 0.403 2.0

Tetrahydrofuran (THF) 550 mL - Solvent

Expected Yield ~20-23 g ~0.147-0.169 73-84%
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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